6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate
Description
Properties
IUPAC Name |
6-O-benzyl 2-O-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-19(2,3)28-17(25)22-10-9-20(14-22)13-21-16(24)11-23(20)18(26)27-12-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYZEQUHIISTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111343 | |
| Record name | 2,6,9-Triazaspiro[4.5]decane-2,6-dicarboxylic acid, 8-oxo-, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251009-05-8 | |
| Record name | 2,6,9-Triazaspiro[4.5]decane-2,6-dicarboxylic acid, 8-oxo-, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251009-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,9-Triazaspiro[4.5]decane-2,6-dicarboxylic acid, 8-oxo-, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Pharmaceutical Development
6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate has been explored for its potential as a drug intermediate and active pharmaceutical ingredient (API). The azaspiro framework is associated with various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that derivatives exhibit cytotoxic effects on cancer cell lines.
Synthesis of Drug Intermediates
Research has focused on the synthesis of this compound as a precursor for other bioactive molecules. The preparation methods often involve multi-step reactions that enhance yield and purity. A notable method includes:
- Two-Step Synthesis Process : Utilizing 1-tert-butyloxycarbonyl-3-pyrrolidone as a starting material, which reacts with glycine esters to form the desired compound through reduction and ring closure processes .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules.
Case Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial properties of azaspiro compounds, this compound was tested against several pathogens. The results indicated:
- Inhibition Zones : Significant inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Determined values suggest potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Screening
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings included:
- Cell Viability Assays : Demonstrated reduced viability in treated cells compared to controls.
- Mechanism of Action : Suggested involvement of apoptosis pathways, warranting further exploration into its anticancer potential.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Drug intermediate with potential antimicrobial properties | Effective against multiple pathogens |
| Organic Synthesis | Building block for complex molecules | Versatile reactivity |
| Anticancer Research | Evaluated for cytotoxic effects on cancer cell lines | Induced apoptosis in treated cells |
Mechanism of Action
The mechanism by which 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Spiro Heterocycles
(a) 1-Boc-7,9-dialkyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-enes (28)
- Structure : Shares the spiro[4.5]decane core but replaces the 8-oxo group with a double bond (dec-3-ene) and substitutes benzyl/tert-butyl esters with Boc (tert-butoxycarbonyl) and alkyl groups.
- Conformation : The hexahydropyrimidine ring adopts a chair conformation, with substituents bonded equatorially to nitrogen atoms. The spiro junction involves axial C–C and equatorial C–N bonds .
- Synthetic Utility: Generated from reactions of 1,3,5-trialkylhexahydrotriazines with pyrrole derivatives.
(b) 6-O-Benzyl 2-O-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS: 10-F601875)
- Structure : Nearly identical to the target compound but includes an additional oxygen atom at position 6 (O-benzyl vs. benzyl ester).
- Availability : Discontinued due to challenges in large-scale synthesis and stability issues under acidic conditions .
(c) Fluoro- and Hydroxymethyl-Substituted Analogues
- Example : 6-Benzyl 2-(tert-butyl) (S)-8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate.
- Structural Differences : Smaller spiro[3.4]octane core and additional functional groups (fluoro, hydroxymethyl).
- Applications : Explored for CNS-targeting drugs but associated with higher toxicity risks .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications | Stability Notes |
|---|---|---|---|---|---|
| 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate | 1160247-10-8 | C₂₀H₂₉N₃O₄ | 8-oxo, benzyl/tert-butyl esters | Pharmaceutical intermediate | High (stable under basic conditions) |
| 1-Boc-7,9-dialkyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-enes (28) | N/A | C₁₈H₂₇N₃O₃ | Boc, alkyl, dec-3-ene | Alkaloid synthesis | Moderate (sensitive to oxidation) |
| 6-O-Benzyl 2-O-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate | 10-F601875 | C₂₀H₂₉N₃O₅ | 8-oxo, O-benzyl, tert-butyl ester | Discontinued | Low (acid-sensitive) |
| 8-Fluoro-8-(hydroxymethyl) analogue | N/A | C₁₉H₂₈FN₃O₅ | Fluoro, hydroxymethyl, spiro[3.4]octane | CNS drug research | High toxicity risk |
Key Research Findings
- Synthetic Advantages : The benzyl and tert-butyl esters in the target compound enhance steric protection, improving stability during nucleophilic reactions compared to Boc-protected analogues .
- Reactivity : The 8-oxo group facilitates hydrogen bonding in molecular recognition, making it advantageous for kinase inhibitor design .
- Safety Profile : Unlike fluorinated analogues, the target compound lacks acute toxicity markers, though proper handling (e.g., avoiding inhalation) is recommended .
Biological Activity
6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This compound features a triaza framework and two carboxylate functional groups, which may enhance its reactivity and interaction with biological systems.
Structural Characteristics
The molecular structure of this compound includes:
- Spirocyclic Framework : Provides conformational rigidity.
- Triaza Group : Involves three nitrogen atoms that may contribute to biological interactions.
- Carboxylate Functional Groups : Allow for potential derivatization and prodrug formation.
- Ketone Group : Located at the 8th position, it may facilitate hydrogen bonding with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities. Research efforts are ongoing to explore its potential in various therapeutic applications.
Potential Biological Activities
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
- Antitumor Activity : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : The lipophilicity of the compound may enhance its ability to cross the blood-brain barrier.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Oxo-2,6-diamino-spiro[4.5]decane | Contains amino groups | Antimicrobial |
| 7-Amino-3-benzyl-spiro[4.5]decane | Features an amino group and benzyl | Antitumor |
| Tert-butyl 8-Oxo-spiro[4.5]decane | Lacks nitrogen substituents | General reactivity |
The unique combination of functional groups in this compound may enhance its biological interaction capabilities compared to these similar compounds.
Case Studies and Research Findings
Despite limited specific research on this compound, relevant studies on related spirocyclic compounds provide insights into its potential applications:
- Antimicrobial Studies : Research has demonstrated that spirocyclic compounds can exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, derivatives of spiro[4.5]decane have been evaluated for their efficacy in inhibiting bacterial growth.
- Antitumor Activity : A study focusing on spirocyclic analogs revealed that certain structural modifications could lead to enhanced cytotoxicity against cancer cell lines. The presence of benzyl and tert-butyl groups in the structure of this compound might similarly influence its antitumor properties.
- Neuroprotective Effects : The lipophilic nature of this compound suggests potential neuroprotective effects by facilitating the passage through the blood-brain barrier. Research on other lipophilic compounds has shown promise in treating neurodegenerative diseases.
Q & A
Q. What are the most effective synthetic routes for 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate, and how can computational methods optimize reaction conditions?
Methodological Answer:
- The synthesis of spirocyclic compounds like this requires multistep reactions, often involving protection/deprotection strategies for carboxylate and benzyl groups. Key steps include cyclization to form the spiro[4.5]decane core and selective oxidation at the 8-position.
- Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental conditions. For example, ICReDD’s approach integrates computational modeling with experimental validation to reduce trial-and-error iterations, achieving >90% yield optimization in analogous systems .
- Critical parameters: Solvent polarity, temperature gradients, and catalyst selection (e.g., Pd/C for hydrogenolysis of benzyl groups).
Q. How can X-ray crystallography and spectroscopic techniques validate the structural conformation of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For similar spiro compounds, a data-to-parameter ratio of ~16.9 and R-factor <0.05 ensure accuracy in bond-length (mean σ = 0.002 Å) and angle determinations .
- Spectroscopy :
- NMR : NMR distinguishes tert-butyl (δ ~28 ppm) and benzyl carbonyls (δ ~170 ppm).
- IR : Stretching frequencies for carbonyl groups (8-oxo: ~1740 cm) and sp C-N bonds (~1150 cm).
Q. What are the stability and handling protocols for this compound under laboratory conditions?
Methodological Answer:
- Storage : Store at 2–8°C in inert atmosphere (argon) to prevent hydrolysis of tert-butyl esters. Avoid exposure to moisture or strong acids/bases .
- Decomposition : Thermal degradation above 150°C produces CO, NO, and aromatic byproducts. Use fume hoods and flame-resistant materials during handling .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies resolve contradictions in catalytic efficiency data for this compound’s synthesis?
Methodological Answer:
- Contradiction Source : Discrepancies in reported catalytic yields (e.g., 70% vs. 90%) may arise from unaccounted side reactions (e.g., ester hydrolysis under acidic conditions).
- Resolution :
Use stopped-flow IR to monitor intermediate formation in real-time.
Apply multivariate analysis (e.g., PCA) to experimental datasets, integrating computational feedback loops to identify critical variables (e.g., solvent polarity, pH) .
- Example: ICReDD’s feedback framework reduced optimization cycles by 40% in analogous systems .
Q. What computational strategies are suitable for modeling the electronic properties and reactivity of this spirocyclic compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For tert-butyl esters, electron-withdrawing effects lower LUMO by ~1.2 eV, favoring nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on spiro ring conformation. Polar solvents stabilize zwitterionic intermediates, accelerating cyclization .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Reactor Design : Use continuous-flow systems with immobilized catalysts (e.g., silica-supported Pd) to enhance mixing and reduce side reactions.
- Process Control : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor enantiomeric excess (ee) in real-time .
Q. What methodologies are recommended for assessing the compound’s biological activity in academic research (e.g., enzyme inhibition)?
Methodological Answer:
- Kinase Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure RIPK1 inhibition. For spirocyclic analogs, IC values correlate with substituent electronegativity (R > 0.85) .
- Structural Modifications : Introduce bioisosteres (e.g., replacing benzyl with pyridylmethyl) to enhance solubility while retaining binding affinity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
